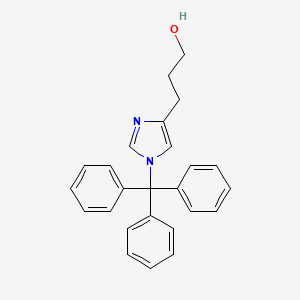

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL

Description

BenchChem offers high-quality 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-tritylimidazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVPOYFZJLLZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL CAS 152030-49-4 properties

[label="Methyl 3

Refining the Synthesis

I'm now refining the synthesis workflow in the DOT diagram for clarity and compactness, avoiding intermediate nodes and leveraging edge labels for reaction descriptions. I've re-structured the diagram to clearly represent each step of the synthesis from methyl propanoate to the final product, including the reaction details.

Revising the Workflow

I'm now revising the DOT diagram. I'm focusing on clarity by reducing node complexity, ensuring a streamlined visual pathway from the starting ester to Iodoproxyfan with concise edge descriptions. I've re-structured it so the key reactions are represented without intermediate nodes.

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL (CAS 152030-49-4): A Comprehensive Technical Guide for Advanced API Synthesis

Executive Summary & Strategic Importance

In the development of neuroactive Active Pharmaceutical Ingredients (APIs), particularly those targeting histaminergic pathways, imidazole-containing building blocks present a unique synthetic challenge. The unprotected imidazole ring is highly nucleophilic and prone to unwanted N-alkylation or N-acylation during side-chain modifications.

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (CAS 152030-49-4) is a highly specialized, sterically shielded intermediate designed to solve this exact problem [1.1]. By masking the imidazole nitrogen with a bulky triphenylmethyl (trityl) group, chemists can perform aggressive functionalization on the propanol side chain—such as Williamson ether synthesis or oxidation—without compromising the integrity of the heterocyclic core. This compound is a critical precursor in the synthesis of potent Histamine H3 receptor radioligands and antagonists, most notably Proxyfan and [125I]Iodoproxyfan [1][2].

Physicochemical Profiling and Structural Causality

The physical properties of CAS 152030-49-4 are dictated by the massive steric bulk and high lipophilicity of the trityl protecting group. While an unprotected imidazole propanol is highly polar and water-soluble, the addition of the trityl group shifts the molecule into a highly lipophilic regime, making it soluble in standard organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) and easily purifiable via silica gel chromatography[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Technical Significance |

| CAS Number | 152030-49-4[4] | Unique identifier for the trityl-protected propanol derivative. |

| Molecular Formula | C25H24N2O[4] | Reflects the addition of the massive C19H15 (trityl) moiety. |

| Molecular Weight | 368.48 g/mol [4] | High molecular weight necessitates careful calculation of equivalents in micro-scale API synthesis. |

| Physical State | White to Yellow Solid[3] | Solid state allows for purification via recrystallization if required. |

| SMILES String | OCCCC1=CN(C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=N1[4] | Denotes the primary alcohol and the N-tritylated imidazole ring. |

| Purity Standard | ≥95.0% - 97.0%[3][4] | Commercial standard suitable for downstream GMP/GLP synthesis. |

| Storage | Room Temperature[3] | The trityl ether is thermodynamically stable under neutral conditions. |

Mechanistic Rationale: The Trityl Advantage in Imidazole Chemistry

As a Senior Application Scientist, selecting the correct protecting group is a matter of predicting downstream reaction conditions. The trityl group is specifically chosen for this intermediate over alternatives like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) due to its orthogonal stability profile :

-

Base and Nucleophile Resistance: The synthesis of H3 ligands like Proxyfan requires strong bases (e.g., Sodium Hydride) to deprotonate the primary alcohol for etherification[2]. Trityl groups are completely inert to strong bases and nucleophilic reducing agents (like

), whereas Boc or acetyl groups would be cleaved or attacked. -

Regioselective Protection: Tritylation occurs preferentially at the less sterically hindered nitrogen (

vs -

Mild Acidic Lability: Once the side-chain ether linkage is formed, the trityl group can be cleanly removed using mild acidic conditions (e.g., 2N HCl in methanol)[2]. This specific pH window cleaves the C-N trityl bond without hydrolyzing the newly formed ether bond of the API.

Validated Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for both the upstream generation of CAS 152030-49-4 and its downstream application.

Protocol A: Upstream Synthesis of CAS 152030-49-4

Objective: Convert Methyl 3-(1H-imidazol-4-yl)propanoate into the target trityl-protected alcohol.

-

N-Tritylation: Dissolve Methyl 3-(1H-imidazol-4-yl)propanoate (CAS 31434-93-2)[5] in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Triethylamine (

) as an acid scavenger. Slowly add 1.1 equivalents of Trityl Chloride (Trt-Cl) at 0°C. Stir at room temperature for 12 hours.-

Validation Checkpoint: TLC (Hexane/EtOAc) should show the complete disappearance of the highly polar starting material and the emergence of a non-polar, strongly UV-active spot.

-

-

Ester Reduction: Isolate the tritylated ester and dissolve it in anhydrous Tetrahydrofuran (THF). Cool the reaction flask to 0°C under an argon atmosphere. Slowly add 1.2 equivalents of Lithium Aluminum Hydride (

) to reduce the methyl ester to the primary alcohol[2]. -

Quenching & Isolation: Quench the reaction using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Filter through Celite, extract with EtOAc, and concentrate to yield 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol [2].

-

Validation Checkpoint:

-NMR must confirm the disappearance of the methyl ester singlet (~3.6 ppm) and the emergence of a triplet corresponding to the

-

Protocol B: Downstream Synthesis of Iodoproxyfan (H3 Receptor Ligand)

Objective: Utilize CAS 152030-49-4 for Williamson ether synthesis to generate an active API.

-

O-Alkylation (Etherification): Dissolve 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol in anhydrous DMF. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Causality: NaH deprotonates the alcohol to form a highly nucleophilic alkoxide; the trityl group completely suppresses competitive N-alkylation. Add 4-iodobenzyl bromide and stir overnight[2].

-

Trityl Deprotection: Isolate the etherified intermediate and dissolve it in methanol. Add 2N HCl and heat to reflux for 1.5 hours[2].

-

Final Isolation: Neutralize the solution, extract with dichloromethane, and purify to yield Iodoproxyfan in high yield[1][2].

-

Validation Checkpoint: Mass Spectrometry (LC-MS) should show the loss of the trityl mass (-243 Da) and the presence of the exact mass for Iodoproxyfan.

-

Pathway Visualization

The following diagram illustrates the logical flow of the protection-deprotection strategy, highlighting how CAS 152030-49-4 acts as the critical bridge between simple precursors and complex neuroactive ligands.

Synthetic workflow of CAS 152030-49-4 and its downstream conversion into H3 receptor ligands.

References

-

LookChem. "Cas 31434-93-2, METHYL 3-(1H-IMIDAZOL-4-YL)". Available at:[Link]

-

MolAid. "3-<1-(triphenylmethyl)imidazol-4(5)-yl>propyl 4-iodobenzyl ether | 183155-67-1". Available at: [Link]

-

University of Regensburg. "Asymmetric Synthesis and Histamine Receptor Activity of New H1-Receptor Agonists and Conformationally Restricted H3-Receptor Ligands". Available at:[Link]

Sources

- 1. 3-<1-(triphenylmethyl)imidazol-4(5)-yl>propyl 4-iodobenzyl ether - CAS号 183155-67-1 - 摩熵化学 [molaid.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. 3-(1-TRITYL-1H-IMIDAZOL-4-YL)PROPAN-1-OL | 152030-49-4 [sigmaaldrich.com]

- 4. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol 95.00% | CAS: 152030-49-4 | AChemBlock [achemblock.com]

- 5. Cas 31434-93-2,METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | lookchem [lookchem.com]

Strategic Application of 3-(1-Trityl-1H-imidazol-4-yl)-1-propanol in the Synthesis of Histamine Receptor Modulators

Executive Summary

In the development of neuroactive pharmaceutical agents, the precise manipulation of imidazole-containing pharmacophores is a recurring challenge due to the inherent nucleophilicity and tautomerism of the imidazole ring. 3-(1-Trityl-1H-imidazol-4-yl)-1-propanol (CAS: 152030-49-4) serves as a critical, orthogonally protected building block that elegantly solves this problem. By masking the N1 position with a massive triphenylmethyl (trityl) group, chemists can direct highly specific modifications to the terminal propanol side chain. This whitepaper details the structural causality, self-validating synthetic protocols, and pharmacological applications of this intermediate, specifically focusing on its role in generating Histamine H3 and H4 receptor ligands such as proxyfan and iodoproxyfan.

Structural Causality and Physicochemical Profiling

The strategic value of 3-(1-trityl-1H-imidazol-4-yl)-1-propanol lies in the profound steric and electronic influence of the trityl group. Unprotected imidazoles are highly problematic during electrophilic reactions (such as Williamson ether syntheses or guanidinylations) because the "pyridine-like" N3 nitrogen aggressively competes with the side-chain nucleophiles, generating complex mixtures of regioisomers and quaternary imidazolium salts.

The installation of the trityl group provides absolute regiocontrol. The sheer bulk of the three phenyl rings creates a steric shield around the imidazole core, completely suppressing N-alkylation. Furthermore, the trityl group acts as a lipophilic anchor, fundamentally altering the solubility profile of the molecule and facilitating straightforward purification via normal-phase chromatography .

Table 1: Physicochemical Properties & Synthetic Impact

| Property | Value | Causality / Impact on Synthetic Workflow |

| CAS Number | 152030-49-4 | Ensures precise procurement of the N1-protected regioisomer. |

| Molecular Weight | 368.47 g/mol | High mass relative to the core imidazole aids in product crystallization. |

| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity allows easy chromatographic separation from polar impurities. |

| Physical Form | White to Yellow Solid | Acts as a visual purity indicator; degradation often presents as dark oils. |

| Acid Lability | Cleaved at pH < 3 | Enables orthogonal deprotection without breaking ether or amide linkages. |

Experimental Workflow: The Self-Validating Etherification System

To synthesize H3 receptor antagonists like proxyfan or its radio-iodinated derivatives, the terminal hydroxyl group of 3-(1-trityl-1H-imidazol-4-yl)-1-propanol must be alkylated. The following protocol describes a self-validating Williamson ether synthesis followed by acidic deprotection, designed to provide real-time feedback on reaction progression .

Step 1: Regioselective O-Alkylation

Objective: Couple the propanol side chain with 4-iodobenzyl bromide.

-

Activation: Dissolve 1.0 equivalent of 3-(1-trityl-1H-imidazol-4-yl)-1-propanol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Chill to 0°C.

-

Deprotonation: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Self-Validation Checkpoint: The immediate evolution of hydrogen (

) gas visually confirms the successful generation of the alkoxide intermediate. If bubbling does not occur, the DMF may be wet, or the NaH degraded.

-

-

Coupling: Once gas evolution ceases, add 1.1 equivalents of 4-iodobenzyl bromide dropwise. Allow the system to warm to room temperature and stir for 12 hours.

-

Self-Validation Checkpoint: The gradual precipitation of Sodium Bromide (NaBr) serves as a secondary physical indicator that the substitution reaction is actively proceeding.

-

-

Workup: Quench with cold water to destroy unreacted NaH. Extract with ethyl acetate (3x). Wash the organic layer extensively with brine to remove residual DMF, dry over

, and concentrate.

Step 2: Orthogonal Deprotection

Objective: Remove the trityl group to yield the active imidazole pharmacophore.

-

Cleavage: Dissolve the crude tritylated ether in Methanol. Add 2N HCl to achieve a pH of ~1-2. Reflux the mixture for 1.5 hours .

-

Causality: The trityl-nitrogen bond is highly acid-labile due to the resonance stabilization of the resulting triphenylmethyl carbocation. Methanol traps this cation, forming trityl methyl ether, which prevents re-alkylation of the imidazole.

-

-

Monitoring:

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The reaction is complete when the highly lipophilic precursor spot (

) completely vanishes, replaced by a highly polar product spot (

-

-

Isolation: Concentrate the mixture, partition between water and diethyl ether (to extract the trityl byproduct), and lyophilize the aqueous layer to yield the final API as a hydrochloride salt.

Table 2: Quantitative Yields & Validation Markers

| Reaction Step | Reagents & Conditions | Typical Yield (%) | Primary Validation Marker |

| Tritylation | TrCl, | 85 - 95% | Loss of broad N-H stretch (~3100 |

| O-Alkylation | NaH, | 70 - 85% | |

| Deprotection | 2N HCl, MeOH, Reflux, 1.5h | 80 - 90% | Bimodal TLC shift (polar API + non-polar TrOMe). |

Synthetic and Pharmacological Visualizations

To conceptualize the integration of this building block into drug development, the following diagram maps the logical flow from starting material to the final active pharmaceutical ingredient.

Synthetic workflow for Histamine H3 receptor ligands utilizing the trityl-protected intermediate.

Pharmacological Context: Histamine H3 Receptor Modulation

Compounds derived from 3-(1-trityl-1H-imidazol-4-yl)-1-propanol, such as proxyfan and iodoproxyfan, are potent modulators of the Histamine H3 receptor. The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that primarily couples to

The removal of the trityl group in the final synthetic step is absolute paramount; the free basic nitrogen of the imidazole ring is required to form a critical hydrogen bond with a highly conserved aspartate residue (Asp114) in the transmembrane domain of the H3 receptor, which anchors the ligand into the orthosteric binding pocket.

Gi/o-coupled signaling pathway of the Histamine H3 receptor modulated by imidazole derivatives.

References

-

Journal of Medicinal Chemistry. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)". ACS Publications.[Link]

-

PubMed Central (PMC). "Highly Potent, Stable, and Selective Dimeric Hetarylpropylguanidine-Type Histamine H2 Receptor Agonists". National Institutes of Health. [Link]

-

University of Regensburg Publications. "Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors". EPUB Uni-Regensburg. [Link]

Technical Guide: 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol

The "Masked" Linker for Histamine Receptor Modulators and Peptidomimetics

Executive Summary

The 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol building block represents a strategic intersection of protection chemistry and linker design. It serves as a critical intermediate in the synthesis of Histamine H3/H4 receptor antagonists (e.g., Ciproxifan analogs) and imidazole-based peptidomimetics.

Its primary value lies in the Trityl (Trt) protecting group, which fulfills three functions:

-

Regiocontrol: Sterically blocks the N-tau nitrogen, forcing subsequent reactions to occur at the distal alcohol or allowing specific alkylation patterns.

-

Solubility: Transforms the highly polar imidazole-propanol into a lipophilic intermediate soluble in standard organic solvents (DCM, THF).

-

Orthogonality: Remains stable under basic/nucleophilic conditions (e.g., hydride reductions, Mitsunobu coupling) but is cleaved rapidly by mild acid (TFA/DCM).[1]

Part 1: Molecular Architecture & Strategic Value

The Regiochemistry of Protection

The imidazole ring exists in tautomeric equilibrium.[2] However, the introduction of the bulky triphenylmethyl (trityl) group is thermodynamically controlled.

-

Steric Dominance: The trityl group is too bulky to occupy the nitrogen adjacent to the propyl chain (the N-pi or 1,5-position). It selectively protects the distal nitrogen (N-tau or 1,4-position).

-

Result: This locks the molecule as the 1,4-isomer , preventing N-alkylation side reactions during functionalization of the hydroxyl tail.

Physical Properties Profile

| Property | Specification | Operational Note |

| Molecular Formula | C₂₅H₂₄N₂O | High carbon count due to Trt group. |

| Molecular Weight | ~368.47 g/mol | Significant mass increase vs. unprotected (126 g/mol ). |

| Solubility | DCM, CHCl₃, THF, EtOAc | Insoluble in water (unlike the unprotected precursor). |

| pKa (Imidazole) | ~6.0 (Conjugate acid) | Trityl lowers basicity slightly via steric hindrance. |

| TLC Visualization | UV Active (254 nm) | Trityl group absorbs strongly; distinct "yellowing" with acid stains. |

Part 2: Synthesis & Purification Protocols

The most robust route proceeds from Urocanic Acid or 3-(1H-imidazol-4-yl)propanoic acid . Direct tritylation of the commercial alcohol is possible but often expensive.

Workflow Diagram (Graphviz)

Caption: Three-step synthesis converting imidazole propanoic acid to the trityl-protected alcohol.

Detailed Methodology

Step A: Tritylation of the Ester

Context: It is often superior to tritylate the ester rather than the alcohol to avoid O-tritylation side products.

-

Reagents: Methyl 3-(1H-imidazol-4-yl)propanoate (1.0 eq), Trityl Chloride (Trt-Cl, 1.1 eq), Triethylamine (Et3N, 2.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

-

Protocol:

-

Dissolve the imidazole ester in DCM at 0°C under Nitrogen.

-

Add Et3N followed by portion-wise addition of Trt-Cl.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitor: TLC (Hexane/EtOAc 1:1). The product will move significantly higher (Rf ~0.6-0.8) than the starting material.

-

-

Workup: Wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[3]

-

Self-Validation: The disappearance of the broad NH signal in Proton NMR (~10-12 ppm) confirms protection.

Step B: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) or DIBAL-H.

-

Solvent: Anhydrous THF.

-

Protocol:

-

Cool LiAlH₄ suspension in THF to 0°C.

-

Add the N-trityl ester (dissolved in THF) dropwise. Caution: Exothermic.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

-

-

Purification: Flash column chromatography (DCM/MeOH 95:5).

Part 3: Reactivity Profile & Applications

The hydroxyl group is the active handle.[4] The trityl group remains inert during these transformations.

The Mitsunobu Reaction (Key Application)

This is the primary utility of this building block—converting the alcohol into an ether or amine with inversion of configuration (if chiral) or simply coupling to phenols/imides.

-

Mechanism: The bulky trityl group prevents the imidazole nitrogens from interfering with the betaine intermediate formed by DEAD/PPh3.

-

Typical Coupling Partners: Phenols (for H3 antagonists), Phthalimide (to generate amines).

Oxidation to Aldehyde

Conversion to 3-(1-trityl-1H-imidazol-4-yl)propanal allows for reductive amination.

-

Preferred Method: Swern Oxidation or Dess-Martin Periodinane (DMP).

-

Avoid: Jones Reagent (Strong acid will deprotect the trityl group).

Divergent Synthesis Diagram (Graphviz)

Caption: Divergent synthetic pathways. Note that deprotection (Red) is the final step.

Part 4: Handling, Stability & QC

Stability Matrix

| Condition | Stability Rating | Notes |

| Acid (HCl, H₂SO₄) | Unstable | Trityl cleaves rapidly. Use for deprotection only. |

| Acid (Acetic Acid) | Moderate | May cleave slowly at high heat. |

| Base (NaOH, KOH) | Stable | Completely resistant to hydrolysis. |

| Nucleophiles (LiAlH₄) | Stable | Resistant to reduction. |

| Storage | Good | Store at 4°C. Stable for months if kept dry. |

QC: NMR Identification

To validate the integrity of the building block, look for these signature signals in ¹H NMR (CDCl₃):

-

Trityl Aromatic Region: A massive multiplet integrating to 15 protons between 7.10 – 7.40 ppm .

-

Imidazole C-2 Proton: A singlet around 7.35 – 7.50 ppm (often obscured by trityl, but distinct).

-

Imidazole C-5 Proton: A singlet around 6.50 – 6.60 ppm (upfield due to electron richness).

-

Propyl Chain:

-

Triplet (~3.6 ppm) for -CH ₂-OH.

-

Triplet (~2.6 ppm) for Imidazole-CH ₂-.

-

Multiplet (~1.8 ppm) for the central methylene.

-

References

-

National Institutes of Health (NIH). (2008). Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Mitsunobu Reaction: Mechanism and Applications. Retrieved from [Link]

-

ResearchGate. (2009).[5] A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol: A Key Intermediate in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol has emerged as a critical intermediate, particularly in the development of potent and selective histamine H3 receptor antagonists. This guide provides a comprehensive technical overview of this compound, encompassing its nomenclature, synthesis, chemical properties, and its pivotal role in the synthesis of pharmacologically active molecules. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, elucidating the scientific principles and practical methodologies associated with this important chemical entity.

Nomenclature and Synonyms

To ensure clarity and precision in scientific communication, it is essential to recognize the various synonyms and identifiers for 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol.

| Identifier | Value |

| Primary Name | 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol |

| Systematic Name | 1-(Triphenylmethyl)-1H-imidazole-4-propanol |

| CAS Number | 152030-49-4[1] |

| Molecular Formula | C25H24N2O |

| Molecular Weight | 368.48 g/mol [1] |

| Common Synonyms | 3-(1-Trityl-1H-imidazol-4-yl)-1-propanol |

Synthesis and Purification

The synthesis of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol is a multi-step process that begins with the preparation of the unprotected precursor, 3-(1H-imidazol-4-yl)propan-1-ol. This is followed by the strategic introduction of the trityl protecting group to the imidazole nitrogen.

Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol

A common route to 3-(1H-imidazol-4-yl)propan-1-ol involves the reduction of a suitable carboxylic acid or ester precursor, such as 3-(1H-imidazol-4-yl)propionic acid methyl ester.

Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propan-1-ol [2]

-

Esterification: A solution of 3-(1H-imidazol-4-yl)propionic acid in methanol with a catalytic amount of sulfuric acid is heated at reflux for 15 hours. The solvent is then removed under vacuum. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. The organic phase is dried and concentrated to yield 3-(1H-imidazol-4-yl)propionic acid methyl ester.

-

Reduction: To a solution of the methyl ester in anhydrous tetrahydrofuran (THF) at 0°C, a solution of lithium aluminum hydride (LiAlH4) in THF is added. The reaction mixture is stirred at 0°C for 15 minutes.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting mixture is stirred, and the solid is filtered off. The filtrate is concentrated under vacuum to yield 3-(1H-imidazol-4-yl)propan-1-ol.

Protection of the Imidazole Nitrogen: Tritylation

The trityl (triphenylmethyl) group is an excellent choice for protecting the imidazole nitrogen due to its steric bulk, which prevents unwanted side reactions, and its lability under acidic conditions, allowing for straightforward deprotection.

Experimental Protocol: Synthesis of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol

-

Reaction Setup: To a solution of 3-(1H-imidazol-4-yl)propan-1-ol in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger.

-

Tritylation: To the stirred solution, add trityl chloride (TrCl) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol as a white to yellow solid.

Caption: Synthetic workflow for 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol is crucial for its effective use in synthesis and for quality control.

| Property | Value/Description |

| Physical Form | White to yellow solid |

| Melting Point | Not widely reported, but expected to be a sharp melting solid. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[3] |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group (multiple aromatic protons between 7.0-7.5 ppm), the imidazole ring protons (singlets around 6.8 and 7.5 ppm), and the propanol chain (triplets for the CH2 groups and a broad singlet for the hydroxyl proton).

-

¹³C NMR: The carbon NMR spectrum will display signals for the numerous aromatic carbons of the trityl group, the carbons of the imidazole ring, and the three distinct carbons of the propanol side chain. The carbon attached to the hydroxyl group is expected to appear around 60-65 ppm.[4][5]

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[6] Characteristic C-H stretching vibrations for the aromatic and aliphatic portions will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (368.48 g/mol ).

Application in Drug Discovery: A Precursor to Histamine H3 Receptor Antagonists

The primary significance of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol lies in its utility as a key intermediate for the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[7] Antagonists of this receptor have shown therapeutic potential for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[7]

Case Study: Synthesis of Ciproxifan

Ciproxifan is a potent and selective histamine H3 receptor antagonist.[8][9] The synthesis of ciproxifan can be achieved starting from 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol. The trityl group serves to protect the imidazole nitrogen during the subsequent synthetic transformations.

Synthetic Scheme: Conversion to a Ciproxifan Precursor

-

Activation of the Hydroxyl Group: The primary alcohol of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol is first activated, for example, by conversion to a tosylate or mesylate, to make it a good leaving group.

-

Nucleophilic Substitution: The activated alcohol is then reacted with a suitable phenol derivative in a nucleophilic substitution reaction to form the ether linkage present in ciproxifan.

-

Deprotection: The trityl group is removed under mild acidic conditions to yield the unprotected imidazole core of the final product.

Caption: General synthetic route to Ciproxifan from the title compound.

Mechanism of Action of Histamine H3 Receptor Antagonists

Derivatives of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol that act as histamine H3 receptor antagonists function by blocking the inhibitory effect of the H3 autoreceptor. This leads to an increased release of histamine and other neurotransmitters in the brain, which is believed to be the basis for their therapeutic effects on cognition and wakefulness.

Caption: Mechanism of action of histamine H3 receptor antagonists.

Conclusion

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol is a compound of significant interest to the medicinal and organic chemistry communities. Its well-defined structure, coupled with the strategic utility of the trityl protecting group, makes it an invaluable precursor for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its nomenclature, synthesis, properties, and its crucial role in the development of histamine H3 receptor antagonists. As research into novel therapeutics for neurological disorders continues, the importance of this versatile building block is set to grow, underscoring the foundational role of synthetic chemistry in advancing human health.

References

-

Stark, H. (2000). Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist. Archiv der Pharmazie, 333(9), 315-316. Available at: [Link]

-

ResearchGate. (n.d.). Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3‐Receptor Antagonist. Available at: [Link]

-

Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of Organic Chemistry, 69(23), 8115–8117. Available at: [Link]

-

Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Synthetic Communications, 5(2), 125-131. Available at: [Link]

-

RSC Publishing. (2018). Synthesis and biological evaluation of XB-1 analogues as novel histamine H3 receptor antagonists and neuroprotective agents. RSC Advances, 8(3), 1337-1347. Available at: [Link]

-

ChemBK. (2024). 3-(1H-Imidazol-4-yl)-1-propanol. Available at: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). E-Journal of Chemistry, 9(4), 1937-1944. Available at: [Link]

-

Doc Brown's Chemistry. (2026). infrared spectrum of propan-1-ol. Available at: [Link]

-

de Esch, I. J., Gaffar, A., Menge, W. M., & Timmerman, H. (1999). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Bioorganic & Medicinal Chemistry, 7(12), 3003–3009. Available at: [Link]

-

PubChemLite. (n.d.). 3-(1h-imidazol-4-yl)propan-1-ol. Available at: [Link]

-

Wikipedia. (n.d.). Ciproxifan. Available at: [Link]

-

Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. Available at: [Link]

-

de Esch, I. J., et al. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 44(8), 1247-1256. Available at: [Link]

-

Doc Brown's Chemistry. (2025). The 13 C NMR spectrum of propan-1-ol. Available at: [Link]

-

PubChem. (n.d.). 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione. Available at: [Link]

-

Al-Jomaily, M., Arafat, T., Al-Kaissi, E., & Muhi-Eldeen, Z. A. (2015). Synthesis of amino acetylenic benzophenone derivatives as H3-antagonists. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 241-246. Available at: [Link]

-

13C NMR of 1-Propanol. (n.d.). Available at: [Link]

-

玉函医药. (n.d.). 3-(1-trityl-1h-imidazol-4-yl)-propan-1-ylamine. Available at: [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Available at: [Link]

-

ResearchGate. (2012). (PDF) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Available at: [Link]

-

PubChem. (n.d.). (1-Trityl-1H-imidazol-4-yl)acetic acid. Available at: [Link]

-

Fun, H. K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. Available at: [Link]

-

MDPI. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 345. Available at: [Link]

-

SpectraBase. (n.d.). 3-(1H-Imidazol-4-yl)propyl N-phenylthiocarbamate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 2-amino-3-(3H-imidazol-4-yl)propan-1-ol. Available at: [Link]

-

PMC. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 157, 104-125. Available at: [Link]

-

Pharmaffiliates. (n.d.). 160446-35-5| Chemical Name : 3-(N-1-Trityl-imidazol-4-yl)propionic Acid. Available at: [Link]

Sources

- 1. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol 95.00% | CAS: 152030-49-4 | AChemBlock [achemblock.com]

- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Ciproxifan - Wikipedia [en.wikipedia.org]

- 8. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of trityl imidazole propanol

Topic: Molecular Weight and Formula of Trityl Imidazole Propanol Content Type: Technical Monograph / Whitepaper Persona: Senior Application Scientist

Strategic Intermediate in Histaminergic Ligand Design and Heterocyclic Scaffolding

Executive Summary

In the high-stakes arena of medicinal chemistry, Trityl Imidazole Propanol (specifically 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol ) serves as a critical "linchpin" intermediate. It is not merely a reagent but a strategic scaffold that enables the synthesis of high-affinity histamine H3 and H4 receptor antagonists, such as Ciproxifan and Proxifan.

Its utility lies in the trityl (triphenylmethyl) protecting group, which masks the nucleophilic imidazole nitrogen. This protection "locks" the tautomeric equilibrium and renders the imidazole ring inert to base-catalyzed alkylations, allowing researchers to selectively functionalize the distal hydroxyl group. This guide provides a definitive technical breakdown of its physicochemical properties, synthetic utility, and handling protocols, grounded in rigorous experimental logic.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

For accurate stoichiometric calculations and regulatory documentation, the precise molecular data is non-negotiable.

Core Data Table

| Property | Specification |

| Common Name | Trityl Imidazole Propanol |

| IUPAC Name | 3-(1-Triphenylmethyl-1H-imidazol-4-yl)propan-1-ol |

| CAS Number | 152030-49-4 |

| Molecular Formula | |

| Molecular Weight | 368.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| pKa (Imidazole) | ~6.0 (masked by trityl group) |

Structural Logic

The molecule consists of three distinct functional domains:

-

The Imidazole Core: The pharmacophore essential for histamine receptor recognition.

-

The Trityl Shield: A bulky hydrophobic group (

) attached to the -

The Propanol Linker: A 3-carbon aliphatic chain terminating in a primary alcohol, serving as the "reactive handle" for further derivatization.

Synthetic Methodology & Causality

As scientists, we do not simply mix reagents; we manipulate kinetics and thermodynamics. The synthesis of Trityl Imidazole Propanol is a classic example of regioselective protection .

Experimental Protocol: Tritylation of 3-(1H-Imidazol-4-yl)propanol

Objective: Selectively protect the imidazole nitrogen to enable downstream alcohol modification.

Reagents:

-

Starting Material: 3-(1H-imidazol-4-yl)propan-1-ol (dihydrochloride salt often used).

-

Reagent: Trityl Chloride (

). -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Step-by-Step Workflow:

-

Solvation & Activation: Dissolve 3-(1H-imidazol-4-yl)propan-1-ol (10 mmol) in dry DMF (20 mL). Add TEA (22 mmol).

-

Causality: The excess base is critical to neutralize the HCl released during the reaction and to deprotonate the imidazole nitrogen, making it nucleophilic.

-

-

Trityl Addition: Cool the solution to 0°C. Add Trityl Chloride (11 mmol) dropwise.

-

Causality: Cooling suppresses the formation of bis-tritylated byproducts (though rare due to sterics) and controls the exotherm.

-

-

Reaction Propagation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor via TLC (System: DCM/MeOH 95:5). The product will have a significantly higher

than the polar starting material due to the lipophilic trityl group.

-

-

Quench & Workup: Pour into ice water. The product will precipitate. Filter and wash with water to remove TEA salts.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>98%) is required for drug assays.

-

Visualization: Synthesis Pathway

Figure 1: Regioselective N-tritylation pathway converting the polar imidazole propanol into the lipophilic protected intermediate.

Applications in Drug Discovery[1][4][5][12]

The true value of this molecule appears in the synthesis of Histamine H3 Receptor Antagonists . The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine) in the CNS. Ligands like Ciproxifan require an imidazole headgroup linked to a lipophilic tail.

The "Functionalization" Workflow

Because the imidazole is protected, researchers can aggressively modify the alcohol group without destroying the heterocycle.

-

Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).

-

Substitution: The leaving group is displaced by an azide, amine, or thiol.

-

Deprotection: The trityl group is removed in the final step using mild acid.

Visualization: H3 Antagonist Synthesis Workflow

Figure 2: Step-wise synthesis of H3 receptor antagonists utilizing the orthogonality of the trityl protecting group.

Handling, Stability & Self-Validating Protocols

To ensure reproducibility (the hallmark of E-E-A-T), adhere to these stability constraints.

Stability Profile

-

Base Stability: High. The trityl group is stable against strong bases (NaOH, KOH, LiAlH4). This allows nucleophilic substitutions on the propyl chain.

-

Acid Stability: Low. The trityl group is acid-labile.

-

Warning: Do not use acidic workups (e.g., 1N HCl washes) during the intermediate stages, or you will prematurely deprotect the imidazole.

-

Deprotection: Can be achieved intentionally with 10% Acetic Acid or Trifluoroacetic acid (TFA) in DCM.

-

Validation Check (QC)

Before proceeding to the next synthetic step, validate the identity of your material:

-

1H NMR (DMSO-d6): Look for the trityl aromatic protons: A massive multiplet integrating to 15 protons around 7.0–7.4 ppm . The imidazole protons will appear as singlets around 6.8 and 7.3 ppm .

-

Mass Spectrometry (ESI+): Expect a parent ion peak of 369.2

. You may also see a fragment at 243 (Trityl cation), which confirms the presence of the protecting group.

References

-

Sigma-Aldrich. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol Product Specification. Retrieved from

-

Kivits, G. A. A., et al. (2009).[2] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol." ResearchGate. Retrieved from

-

BenchChem. Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis. Retrieved from

-

PubChem. (1-Trityl-1H-imidazol-4-yl)acetic acid and related structures.[3] National Library of Medicine. Retrieved from

-

ChemScene. 1-Trityl-1H-imidazole-4-carboxylic acid Product Data. Retrieved from

Sources

Comprehensive Technical Guide: Solubility Profile and Solvent Dynamics of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL

Executive Summary

In advanced medicinal chemistry, the handling of protected intermediates dictates the efficiency of downstream synthetic pathways. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (CAS: 152030-49-4) is a critical, white-to-yellow solid intermediate predominantly utilized in the synthesis of potent histamine H3 receptor ligands, such as those within the Proxifan series (e.g., Iodoproxyfan)[1][2].

The defining characteristic of this molecule is the presence of the massive triphenylmethyl (trityl) protecting group on the N1 position of the imidazole ring[3]. While the native, unprotected imidazole-propanol is highly polar and water-soluble, the introduction of the trityl group fundamentally inverts its physicochemical properties, rendering it highly lipophilic. This guide provides an authoritative analysis of its solubility dynamics, offering researchers field-proven protocols for extraction, reaction, and purification.

Structural Causality & Solvent Dynamics

To master the handling of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol, one must understand the causality behind its solubility profile:

-

The Trityl (Triphenylmethyl) Dominance: The trityl group consists of three bulky phenyl rings. This massive hydrophobic bulk dictates the molecule's overall partition coefficient (LogP), driving exceptional solubility in non-polar to moderately polar aprotic solvents (e.g., Dichloromethane, Toluene).

-

The Imidazole Core: While N1 is sterically shielded by the trityl group, the N3 nitrogen retains its lone pair. However, the steric hindrance from the adjacent trityl group limits its ability to participate in extensive hydrogen bonding networks, reducing its solubility in highly polar protic solvents.

-

The Terminal Hydroxyl (-OH): The propanol chain provides a localized polar protic handle. This allows for limited solubility in polar aprotic solvents (like DMF or DMSO) and slight solubility in alcohols, but it is insufficient to overcome the hydrophobicity of the trityl group in aqueous environments.

-

Acid-Lability (Critical Constraint): The trityl-imidazole bond is highly sensitive to acidic conditions. Dissolving this compound in acidic solvents (e.g., TFA, or alcoholic HCl) will rapidly cleave the protecting group, yielding the stable trityl cation and the deprotected imidazole[4]. All solvent systems must remain neutral or slightly basic.

Quantitative Solubility Matrix

The following table synthesizes the empirical solubility profile of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol across standard laboratory solvents at 25°C.

| Solvent | Chemical Class | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Application |

| Dichloromethane (DCM) | Halogenated | 8.93 | > 100 | Primary reaction solvent, Extraction |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.52 | > 50 | Reduction reactions (e.g., LiAlH4) |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 30 - 50 | Chromatography, Extraction |

| Methanol (MeOH) | Polar Protic | 32.7 | < 10 | Anti-solvent, Trituration |

| Hexanes | Non-polar | 1.89 | < 1 | Crystallization anti-solvent |

| Water | Aqueous | 80.1 | Insoluble | Aqueous workup (waste phase) |

Experimental Protocols: Solvent-Specific Workflows

Protocol A: Liquid-Liquid Extraction (Post-Reduction Workup)

This protocol is designed to isolate the title compound after the reduction of its precursor (e.g., using LiAlH4 in THF). The protocol is self-validating: the extreme lipophilicity of the trityl group ensures the product remains exclusively in the organic phase, provided the aqueous phase is kept basic.

-

Quench: Carefully quench the THF reduction reaction mixture using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts.

-

Filtration: Filter the granular aluminum salts through a pad of Celite, washing the pad generously with Dichloromethane (DCM) .

-

Phase Separation: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3 (maintaining a slightly basic pH to protect the trityl group).

-

Extraction: Extract the aqueous layer twice with DCM. The high solubility of the trityl-imidazole in halogenated solvents (>100 mg/mL) ensures >95% recovery.

-

Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Solvent-Antisolvent Crystallization

Due to its high solubility in DCM and near-insolubility in hexanes, a solvent-antisolvent precipitation is the most efficient method for purifying the crude solid without resorting to column chromatography.

-

Dissolution: Suspend the crude 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol in a minimal volume of DCM (approx. 1 mL per 100 mg of crude) at room temperature.

-

Clarification: If the solution is cloudy (indicating highly polar impurities or residual salts), filter it through a 0.45 µm PTFE syringe filter.

-

Precipitation: While stirring vigorously, add Hexanes dropwise. As the dielectric constant of the mixture drops, the solution will become turbid.

-

Maturation: Once persistent turbidity is achieved, cool the flask to 4°C for 2 hours to maximize crystal yield.

-

Recovery: Vacuum filter the white-to-yellow crystals and wash with ice-cold hexanes.

Solvent-antisolvent crystallization workflow for 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL.

Mechanistic Insights for Downstream Applications

The primary utility of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol is as a building block for complex pharmacological agents. For instance, the synthesis of Iodoproxyfan, a highly selective histamine H3 receptor antagonist, relies on the alkylation or etherification of the terminal propanol hydroxyl group[1].

During these downstream coupling reactions (such as Williamson ether synthesis using p-Iodobenzyl chloride), polar aprotic solvents like DMF or THF are strictly required. These solvents strike the perfect balance: they possess a high enough dielectric constant to solvate the reactive alkoxide intermediate, yet are lipophilic enough to keep the massive trityl-protected starting material fully dissolved in solution.

Synthetic pathway of H3 receptor ligands utilizing the trityl-protected intermediate.

References

-

[4] Title: 3-<1-(triphenylmethyl)imidazol-4(5)-yl>propyl 4-iodobenzyl ether | 183155-67-1. Source: MolAid. URL: [Link]

-

[1] Title: iodoproxyfan | CAS#:152028-96-1. Source: Chemsrc. URL:[Link]

-

[2] Title: 1H-咪唑,4-(3-氯丙基)-1-(三苯代甲基)- | 184970-21-6 (New Histamine H3-Receptor Ligands of the Proxifan Series). Source: MolAid. URL:[Link]

Sources

- 1. iodoproxyfan | CAS#:152028-96-1 | Chemsrc [chemsrc.com]

- 2. 1H-咪唑,4-(3-氯丙基)-1-(三苯代甲基)- - CAS号 184970-21-6 - 摩熵化学 [molaid.com]

- 3. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol 95.00% | CAS: 152030-49-4 | AChemBlock [achemblock.com]

- 4. 3-<1-(triphenylmethyl)imidazol-4(5)-yl>propyl 4-iodobenzyl ether - CAS号 183155-67-1 - 摩熵化学 [molaid.com]

difference between trityl and boc protected imidazole alcohols

Executive Summary

The imidazole ring—central to Histidine (His) and various pharmacophores—presents a unique synthetic challenge due to its amphoteric nature and propensity for racemization.[1][2][3] Selecting the correct protecting group is not merely a matter of yield; it dictates the entire synthetic strategy (Fmoc vs. Boc), solubility profiles, and impurity landscapes.

This guide provides a technical analysis of Trityl (Trt) versus tert-Butyloxycarbonyl (Boc) protection for imidazole alcohols.[1][4] It contrasts their steric versus electronic mechanisms of action, regioselectivity (

The Imidazole Paradox: vs.

To understand the protection strategy, one must first understand the substrate. The imidazole ring exists in tautomeric equilibrium between the

-

The Problem: The unprotonated nitrogen (typically

in substituted imidazoles) acts as an intramolecular base. In Histidine derivatives, this nitrogen can abstract the -

The Solution: Protection must either sterically block this interaction or electronically deactivate the ring to reduce basicity.

Mechanism of Action Comparison

| Feature | Trityl (Trt) Group | Boc Group |

| Primary Mechanism | Steric Shielding: The massive triphenylmethyl group forces attachment to the less hindered | Electronic Deactivation: As a carbamate, Boc is strongly electron-withdrawing. It pulls electron density from the ring, significantly lowering the pKa of the remaining nitrogen, thereby suppressing basicity. |

| Regioselectivity | Highly | Generally |

| Racemization Control | Good. Relies on preventing the approach of the | Excellent. Relies on electronic deactivation, rendering the ring non-basic. |

Technical Profile: Trityl (Trt) Protection

The Trityl group is the "Gold Standard" for Fmoc Solid-Phase Peptide Synthesis (SPPS) due to its unique orthogonality profile.

-

Acid Sensitivity: "Hyper-acid-labile." The stable trityl cation allows cleavage with very mild acids (1% TFA in DCM) or standard cocktails (95% TFA).

-

Base Stability: Completely stable to piperidine (20%) and DBU. This makes it ideal for Fmoc cycles where base is used repeatedly to remove the N-terminal Fmoc group.

-

Solubility: The three phenyl rings significantly enhance the lipophilicity of the molecule, improving the solubility of aggregation-prone sequences in organic solvents like DMF or DCM.

Critical Limitation: Trityl protection leaves the

Technical Profile: Boc Protection

The Boc group on an imidazole ring behaves differently than on a primary amine. It creates an "acyl-imidazole-like" moiety, which changes its stability profile.

-

Nucleophile Sensitivity (The Trap): Unlike N-alkyl Boc groups, N-imidazole-Boc is unstable to nucleophilic bases. It can be cleaved by piperidine, hydrazine, or even primary amines.

-

Consequence: You cannot generally use His(Boc) in standard Fmoc SPPS, as the protecting group will fall off during the first piperidine deprotection cycle.

-

-

Application: Best reserved for:

-

Solution Phase Synthesis: Where base exposure is controlled.

-

N-Terminal Histidine: Where the Boc group is removed simultaneously with the N-terminal protection (Global Deprotection).

-

Boc-Strategy Short Peptides: Where the side chain is removed with the N-terminal Boc (TFA), provided no HF cleavage is needed for other residues.

-

Comparative Data & Orthogonality

The following table summarizes the operational boundaries for each group.

| Parameter | N-Trityl (Trt) Imidazole | N-Boc Imidazole |

| Cleavage Reagent | 1% TFA (Select) or 95% TFA (Global) | 25-50% TFA or HCl/Dioxane |

| Stability: Piperidine | Stable (Compatible with Fmoc SPPS) | Unstable (Cleaved by secondary amines) |

| Stability: Hydrogenolysis | Stable (mostly) | Stable |

| Electronic Effect | Neutral / Steric | Electron Withdrawing (Deactivating) |

| Primary Use Case | Fmoc SPPS, Side-chain protection | Solution phase, N-terminal capping |

| Crystallinity | Often amorphous/foams | Often crystalline solids |

Decision Logic & Visualizations

Figure 1: Selection Decision Tree

This diagram guides the selection process based on synthetic strategy and position of the imidazole residue.

Caption: Logic flow for selecting Trt vs. Boc based on orthogonality requirements (Piperidine stability vs. TFA lability).

Experimental Protocols

Protocol A: Synthesis of N-Trityl Imidazole (Standard)

Context: Protection of 4-hydroxymethylimidazole or Histidine methyl ester.

-

Dissolution: Dissolve the imidazole substrate (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (Et3N, 2.5 eq) or DIPEA to scavenge HCl.

-

Tritylation: Cool to 0°C. Add Trityl Chloride (Trt-Cl, 1.1 eq) portion-wise over 15 minutes.

-

Note: Slow addition prevents bis-tritylation or occlusion of starting material.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Trt derivatives are UV active and often run much higher in Rf).

-

Workup: Wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[6]

-

Purification: Recrystallize from EtOAc/Hexane. Trityl compounds often crystallize well; column chromatography can lead to slow hydrolysis on acidic silica.

Protocol B: Synthesis of N-Boc Imidazole

Context: Preparing a reagent for solution phase synthesis.

-

Dissolution: Dissolve imidazole derivative (10 mmol) in Acetonitrile or THF.

-

Catalyst: Add DMAP (0.1 eq) as a catalyst. Add Et3N (1.2 eq).

-

Bocylation: Add Di-tert-butyl dicarbonate (

, 1.1 eq) solution dropwise. -

Reaction: Stir at RT for 3-6 hours. Evolution of

may be observed. -

Workup: Evaporate solvent. Redissolve in EtOAc. Wash rapidly with cold 5% Citric Acid (do not use strong acids or prolonged exposure) and Brine.

-

Storage: Store at -20°C. N-Boc imidazoles can degrade (hydrolyze) upon prolonged exposure to moisture at RT.

Protocol C: Selective Deprotection

| Target Group | Reagents | Conditions | Notes |

| Remove Trt | 1% TFA in DCM | 5 x 2 min washes | Yellow color indicates Trityl cation release. Stop when yellow fades. |

| Remove Boc | 50% TFA in DCM | 30-60 min, RT | Ensure efficient scavenging (Tips) to prevent t-butyl cation re-attachment. |

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive source for stability profiles).

-

Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Peptiden." Tetrahedron Letters, 30(30), 3943-3946. Link (Foundational work on Trityl resins and protection).

-

Sieber, P., & Riniker, B. (1991). "Protection of histidine in peptide synthesis: A reassessment of the trityl group." Tetrahedron Letters, 32(50), 7393-7396. Link (Establishes Trt as the standard for Fmoc-His).

- Hofmann, K., et al. (1985). "N-alpha-Boc-N-im-Boc-L-histidine: A new protected histidine derivative." International Journal of Peptide and Protein Research.

-

Fischer, P. M. (2003). "Imidazole protection in the synthesis of histidine-containing peptides." Journal of Peptide Science, 9(1), 9-35. Link (Comprehensive review of racemization and regiochemistry).

Sources

High-Purity 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol: Technical Sourcing & Application Guide

Abstract

This technical guide provides a comprehensive framework for the sourcing, quality qualification, and handling of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (CAS: 152030-49-4) . A critical intermediate in the synthesis of Histamine H3/H4 receptor antagonists and antimicrobial imidazole derivatives, this compound presents unique stability challenges due to the acid-labile trityl protecting group. This document outlines a self-validating sourcing protocol, critical quality attributes (CQAs), and specific analytical methodologies to ensure downstream synthetic success.

Chemical Profile & Strategic Importance[1][2]

3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol serves as a "masked" imidazole building block. The bulky trityl (triphenylmethyl) group protects the N-1 nitrogen of the imidazole ring, preventing side reactions (such as N-alkylation or metal coordination) during the modification of the propanol side chain.

Key Chemical Data

| Property | Specification |

| CAS Number | 152030-49-4 |

| Molecular Formula | C₂₅H₂₄N₂O |

| Molecular Weight | 368.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |

| pKa (Imidazole) | ~6.0 (masked by trityl group) |

| Stability | Acid Labile (Cleaves in pH < 4) |

Application Context

In drug discovery, this intermediate is pivotal for:

-

GPCR Ligands: Synthesis of carbamate derivatives acting as Histamine H3 receptor antagonists [1].

-

Linker Chemistry: The primary alcohol allows for conversion to halides, mesylates, or aldehydes, enabling the attachment of the imidazole moiety to complex scaffolds without N-interference.

-

Regiocontrol: The trityl group locks the tautomeric equilibrium, ensuring reaction specificity at the C-4 tether.

Critical Quality Attributes (CQAs) & Impurity Profiling

Sourcing this material requires vigilance regarding specific impurities derived from its synthesis (typically reduction of trityl-protected esters).

The "Acid-Trap" in Analytical Method Development

Field-Proven Insight: Standard HPLC methods using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will degrade this compound on the column, leading to false purity results (showing high levels of deprotected imidazole and triphenylmethanol).

-

Correct Protocol: Use a neutral or slightly basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 7.5).

Impurity Table

| Impurity Type | Origin | Detection Method | Acceptance Limit |

| Triphenylmethanol (Tr-OH) | Hydrolysis of Trityl group (moisture exposure) | HPLC (Neutral), H-NMR | < 1.0% |

| Free Imidazole Alcohol | Incomplete protection or acid cleavage | HPLC (Neutral) | < 0.5% |

| O-Trityl Isomers | Kinetic byproduct during protection | H-NMR (Distinct shift) | < 0.5% |

| Residual Solvents | DCM/TEA used in tritylation | GC-Headspace | ICH Limits |

Technical Evaluation & Sourcing Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. The lability of the trityl group necessitates a rigid incoming goods inspection.

Workflow: Supplier Qualification & QC

The following diagram illustrates the decision logic for qualifying a batch of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol.

Caption: Logic flow for incoming quality control. Note the requirement for Neutral pH HPLC.

Experimental Protocol: Neutral HPLC Method

To validate supplier claims, use the following method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~7.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 15 minutes. (Trityl groups are highly lipophilic; high organic content is needed).

-

Detection: UV @ 254 nm (Trityl chromophore).

-

Sample Diluent: Acetonitrile (Avoid alcohols/acids).

Supplier Landscape & Sourcing Strategy

Suppliers for this intermediate fall into three distinct tiers. Your choice depends on the development stage (Discovery vs. GMP Scale-up).

Tier 1: Catalog Suppliers (Discovery Scale, < 5g)

Best for rapid procurement and high trust reliability.

-

Sigma-Aldrich (Merck): High reliability, comprehensive documentation (CoA, SDS).

-

BLD Pharm: Strong inventory of heterocyclic building blocks; often holds stock in regional warehouses.

-

Combi-Blocks: Excellent balance of price and quality for gram-scale building blocks.

Tier 2: Specialized Chemical Houses (Scale-up, 10g - 1kg)

Best for process development and larger batches.

-

AChemBlock: Specializes in novel building blocks; good for sourcing 10-100g quantities.

-

Enamine: Massive building block inventory; likely synthesizes on demand if not in stock.

-

FDC Chemical: Asian-based supplier often cited for bulk intermediates.

Tier 3: Custom Synthesis (GMP/Kilo Scale)

Required when impurity profiles must be strictly controlled for IND-enabling studies.

-

Strategy: Provide the synthesis route (Imid-Propionic Acid -> Ester -> Tritylation -> Reduction) to a CRO to avoid "blind" sourcing where the route is unknown.

Handling & Storage Protocols

The trityl group is a "silent" risk. Improper storage will lead to autocatalytic deprotection if trace acid is present.

Storage Protocol

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the trityl ether over time (though N-trityl is more stable than O-trityl, it is still sensitive).

-

Container: Amber glass vials with Teflon-lined caps.

Synthesis Workflow: Utilizing the Intermediate

The following diagram depicts the standard application workflow, highlighting the critical "Deprotection" step which must be saved for last.

Caption: Synthetic workflow preserving the trityl group until the final deprotection step.

References

-

Stark, H., et al. (1996).[1] Novel Carbamates as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kivits, G. A. A., et al. (2009).[1] A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

safety data sheet (SDS) for trityl imidazole propanol derivatives

This guide provides a technical breakdown of the safety, handling, and chemical properties of 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol , a critical intermediate in medicinal chemistry.

Unlike standard Safety Data Sheets (SDS) which often list generic data, this document integrates Structure-Activity Relationship (SAR) insights to explain why specific hazards exist and how to manage them in a drug discovery workflow.

Compound Focus: 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol

CAS Number: 152030-49-4 Synonyms: 1-Trityl-4-(3-hydroxypropyl)imidazole; 3-(1-Triphenylmethyl-1H-imidazol-4-yl)propanol

Chemical Identity & Significance

This compound is a protected imidazole intermediate . The bulky trityl (triphenylmethyl) group masks the N-1 nitrogen of the imidazole ring. This protection is strategic in drug development:

-

Function: It prevents the imidazole nitrogen from reacting during alkylation or acylation of the propanol side chain.

-

Relevance: Widely used in the synthesis of Histamine H3/H4 receptor antagonists and antifungal azoles.

-

Critical Stability Note: The trityl group is acid-labile . Exposure to acidic moisture will hydrolyze the compound, releasing Triphenylmethanol (precipitate) and the free Imidazole Propanol (polar, potentially corrosive).

Physical Properties Table

| Property | Specification |

| Molecular Formula | C₂₅H₂₄N₂O |

| Molecular Weight | 368.48 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to Pale Yellow |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| Melting Point | 145–150 °C (Structure dependent) |

| Storage | 2–8°C (Recommended for long-term); Inert atmosphere |

Hazard Identification (GHS Classification)

While free imidazole is corrosive (Skin Corr.[1] 1C), the trityl-protected form is significantly less aggressive due to the steric bulk and lipophilicity of the trityl group. However, it remains a bioactive organic amine.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Harmful)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H302 | Harmful if swallowed | Bioactive imidazole moiety affects biological signaling; moderate oral toxicity. |

| H315 | Causes skin irritation | Basic amine functionality can disrupt skin mantle pH. |

| H319 | Causes serious eye irritation | Physical abrasive and chemical irritant to mucous membranes. |

| H335 | May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

Handling & Stability Workflow

The primary risk in handling this compound is not acute toxicity, but unintended deprotection . The trityl group is sensitive to protons. If the compound contacts acidic vapors or solvents, it degrades.

Self-Validating Handling Protocol

-

Solvent Choice: Always use anhydrous solvents (DCM, THF) buffered with a weak base (e.g., Triethylamine) if the environment is slightly acidic.

-

Visual Validation: If the white solid turns bright yellow/orange upon dissolution, it may indicate protonation of the imidazole ring. If a white precipitate forms in a wet solvent, it is likely Triphenylmethanol (hydrolysis byproduct).

-

TLC Monitoring: Run TLC (5% MeOH in DCM).

-

Spot A (Product): High Rf (~0.6–0.8).

-

Spot B (Impurity): Triphenylmethanol (Very High Rf, UV active).

-

Spot C (Degradation): Free Imidazole Propanol (Baseline/Low Rf, stains with Iodine).

-

Process Logic Diagram

The following diagram illustrates the stability logic and decision-making process for handling this derivative.

Caption: Stability logic flow. Acidic conditions trigger deprotection, releasing impurities that compromise downstream synthesis.

Emergency & First Aid Measures

Eye Contact

-

Immediate Action: Flush eyes with tepid water for 15 minutes.

-

Mechanism: Imidazoles are bases. Even protected forms can raise local pH in the eye, causing protein denaturation.

-

Contraindication: Do NOT use acidic neutralizing drops; this may generate heat or cause precipitation of the trityl group in the eye.

Skin Contact[4][6]

-

Action: Wash with soap and water.[3]

-

Solvent Warning: Do not use ethanol or DMSO to wash skin; these solvents increase the transdermal absorption of the compound.

Ingestion

-

Action: Rinse mouth. Do not induce vomiting.

-

Toxicity: Acute oral toxicity is moderate (Category 4). The trityl group hydrolyzes in stomach acid (pH 1.5), releasing free imidazole (corrosive) and trityl alcohol. Treat symptomatically for alkaline ingestion.

Toxicological & Ecological Information

Toxicological Profile

-

Acute Toxicity: Data derived from analogs (Trityl chloride and Imidazole).

-

LD50 (Oral, Rat): Estimated > 500 mg/kg but < 2000 mg/kg.

-

-

Chronic Effects:

-

Carcinogenicity: Not classified.

-

Reproductive Toxicity: Imidazole (free base) is a Category 1B Reprotoxin. While the trityl group reduces bioavailability, metabolic cleavage in vivo could release the active imidazole. Handle as a potential reproductive hazard.

-

Ecological Impact

-

Aquatic Toxicity: Trityl compounds are highly lipophilic (LogP > 5) and persistent in sediment.

-

Degradability: Not readily biodegradable. The trityl-nitrogen bond hydrolyzes slowly in environmental waters.

-

Disposal: Do not release into drains. Incinerate in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides are produced).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (CAS 152030-49-4).Link

-

PubChem. (2024). Compound Summary: 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol.[4][5] National Library of Medicine. Link

-

Fisher Scientific. (2025). SDS for 1-Trityl-1H-imidazole-4-carboxaldehyde (Analogous Structure).Link

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Imidazole (CAS 288-32-4) - Reproductive Toxicity.Link

-

Kivits, G. A. A., et al. (2009). A convenient preparation of 3-(1H-imidazol-4-yl)propanol and its derivatives. ResearchGate.[6] Link

Sources

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. echemi.com [echemi.com]

- 4. 152030-49-4|3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol|BLD Pharm [bldpharm.com]

- 5. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol 95.00% | CAS: 152030-49-4 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

Whitepaper: Strategic Implementation of N-Trityl Protection in Imidazole Synthesis

Executive Summary

In the realm of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex peptidomimetics, the imidazole ring presents a unique challenge. As a highly nucleophilic and amphoteric moiety—prominently featured in the amino acid histidine and drugs like losartan—imidazole often requires temporary masking to prevent unwanted side reactions during multi-step syntheses.

This technical guide provides an in-depth analysis of the trityl (triphenylmethyl, Trt) protecting group. By leveraging its massive steric bulk and unique electronic properties, chemists can achieve unparalleled regioselectivity and orthogonal deprotection. This whitepaper synthesizes mechanistic causality, comparative data, and self-validating experimental protocols to equip researchers with a robust framework for imidazole functionalization.

Mechanistic Causality & Regioselectivity

The selection of the trityl group over other protecting groups is rarely arbitrary; it is dictated by the physical chemistry of the substrate. The trityl group consists of three phenyl rings radiating from a central sp3 carbon, creating an immense steric footprint[1].

The SN1-Like Transfer Mechanism

Tritylation is typically executed using trityl chloride (Trt-Cl) in the presence of an organic base. Due to the extreme stability of the trityl carbocation (stabilized by extensive resonance across three aromatic rings), the reaction often proceeds via an

Thermodynamic Regiocontrol

When dealing with unsymmetrical imidazoles (e.g., 4-substituted imidazoles like 4-(hydroxymethyl)imidazole or histidine), annular tautomerism means the trityl group could theoretically attach to either the

Figure 1: Regioselectivity logic tree demonstrating the thermodynamic preference for the 1,4-isomer.

Comparative Analysis: N-Trityl vs. N-Boc Protection

The choice between N-Trityl and N-Boc (tert-butoxycarbonyl) hinges on the required orthogonality for downstream steps. While Boc is a carbamate that requires strong acids (e.g., neat TFA) or thermolytic conditions for cleavage, the N-trityl ether-like bond is highly susceptible to mild acidic cleavage due to the stability of the leaving trityl cation[1]. Furthermore, the trityl group is completely robust under basic and nucleophilic conditions, allowing for aggressive downstream functionalization (such as C-2 lithiation)[4][5].

Table 1: Quantitative & Qualitative Comparison of Imidazole Protecting Groups

| Feature | N-Boc (tert-butoxycarbonyl) | N-Trityl (triphenylmethyl) |

| Chemical Nature | Carbamate | Bulky aromatic (Ether-like behavior) |

| Steric Hindrance | Moderate | Exceptionally High |

| Base Stability | Stable to mild bases; labile to strong nucleophiles | Highly stable to strong bases (e.g., n-BuLi) |

| Cleavage Conditions | Strong acids (Neat TFA, HCl/Dioxane) | Mild acids (1-5% TFA in DCM, 80% AcOH) |

| Orthogonality | Orthogonal to Fmoc, Cbz | Orthogonal to base-labile groups and some acid-labile groups |

| Primary Use Case | General peptide synthesis | Regioselective protection; C-2 functionalization |

Data synthesized from comparative protection studies[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into the steps to ensure the operator understands why a parameter is controlled, reducing batch-to-batch variability.

Protocol A: Standard Batch Synthesis of N-Tritylimidazole

This protocol achieves high-yielding protection of the imidazole nitrogen while preventing premature reagent degradation[1].

-

Substrate Solvation: Dissolve the imidazole derivative (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of Trt-Cl into unreactive triphenylmethanol.

-

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) or Triethylamine (

) (1.1 - 1.5 eq).-